4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50919-86-3 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-methoxy-7-methylindene-1,3-dione |
InChI |
InChI=1S/C11H10O3/c1-6-3-4-9(14-2)11-8(13)5-7(12)10(6)11/h3-4H,5H2,1-2H3 |
InChI Key |
GFONYYFTZWJJOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)CC(=O)C2=C(C=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxy 7 Methyl 1h Indene 1,3 2h Dione and Analogues
Classical Synthetic Routes to the Indene-1,3(2H)-dione Core
The fundamental architecture of indene-1,3(2H)-dione is typically constructed through well-established condensation reactions or the oxidation of suitable precursors. These methods have long served as the primary means of accessing this important chemical scaffold.
Phthalate-Based Condensation Reactions
One of the most direct and widely utilized methods for synthesizing the indene-1,3(2H)-dione core involves the condensation of phthalic acid derivatives, such as dialkyl phthalates, with compounds containing an active methylene (B1212753) group. nih.govencyclopedia.pub A common approach is the nucleophilic addition of an alkyl acetate (B1210297), like ethyl acetate, to a dialkyl phthalate (B1215562) in the presence of a strong base. nih.gov This reaction forms a 2-(alkoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion intermediate. Subsequent heating under acidic conditions leads to hydrolysis and decarboxylation, yielding the final indene-1,3(2H)-dione product. nih.gov
An alternative strategy employs malonic esters in a condensation reaction with phthalate compounds, which proceeds through a substituted malonate intermediate before a final hydrolysis and decarboxylation step to furnish the desired dione (B5365651). google.com The versatility of this method allows for the use of substituted phthalates to generate corresponding substituted indene-1,3(2H)-diones. For instance, the use of 4-methoxy dimethyl phthalate as a starting material provides a direct route to incorporate a methoxy (B1213986) group at the 4-position of the indene (B144670) ring. google.com
Table 1: Examples of Phthalate-Based Condensation Reactions
| Starting Phthalate | Reagent | Key Steps | Product |
|---|---|---|---|
| Dialkyl Phthalate | Alkyl Acetate | Condensation, Hydrolysis, Decarboxylation | Indene-1,3(2H)-dione nih.gov |
| Phthalate Compounds | Malonate Compounds | Condensation, Hydrolysis, Decarboxylation | 1,3-Indandione (B147059) Compounds google.com |
Oxidation Pathways from Indane Precursors
Another classical approach to the indene-1,3(2H)-dione core is through the oxidation of indane or its partially oxidized derivatives like indanone. nih.govencyclopedia.pub Various oxidizing agents and systems have been developed for this transformation. The direct oxidation of indane to indane-1,3-dione can be achieved using reagents such as N-hydroxyphthalimide (NHPI) in combination with tert-butyl nitrite, or hydrogen peroxide with a manganese catalyst. nih.gov However, these methods can sometimes suffer from limited yields. encyclopedia.pub
Oxidizing the methylene group adjacent to the carbonyl in an indanone precursor is often a more controlled pathway. For example, 4-methoxy-7-methyl-1-indanone (B14044074) serves as a direct precursor to the target compound, 4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione. researchgate.net The oxidation of indan-1-one to ninhydrin (B49086) (indane-1,2,3-trione), a related structure, has been demonstrated with selenium oxide, indicating the feasibility of oxidizing the 2-position methylene group. encyclopedia.pub Similarly, N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO) has been used to oxidize indan-1-one. nih.gov
Targeted Synthesis of Substituted Indene-1,3(2H)-diones
The synthesis of specifically substituted indene-1,3(2H)-diones, such as this compound, requires strategies that can control the placement of functional groups on the aromatic ring. This is achieved either by functionalizing the pre-formed dione core or by constructing the ring system from already substituted building blocks.
Regioselective Functionalization Strategies
Achieving regioselectivity is crucial when modifying the indene-1,3(2H)-dione skeleton. The electronic properties of existing substituents can direct the outcome of subsequent reactions. For instance, in Knoevenagel condensations with unsymmetrically substituted indene-1,3(2H)-diones, a mixture of isomers can often result. nih.gov However, the presence of an alkoxy group, such as the methoxy group in 5-alkoxy-1H-indene-1,3(2H)-diones, can activate one of the ketone groups through mesomeric effects. This electronic influence allows for the selective formation of a single condensation product, demonstrating a powerful regioselective control strategy. nih.govencyclopedia.pub This principle is directly applicable to the reactivity of the 4-methoxy group in the target compound.
Direct Introduction of Methoxy and Methyl Substituents
The most effective methods for synthesizing this compound involve building the molecule from precursors that already contain the required methoxy and methyl groups in the correct positions.
A notable synthetic route starts with 6-methylcoumarin (B191867) to produce the key intermediate, 4-methoxy-7-methyl-1-indanone. researchgate.net This multi-step process involves a methylative lactone ring opening to introduce the methoxy group, followed by catalytic hydrogenation and a polyphosphoric acid (PPA) mediated cyclization to form the indanone ring. researchgate.net The final step would be the oxidation of this indanone to the desired indene-1,3(2H)-dione.
Alternatively, a Friedel-Crafts acylation approach can be employed. While the synthesis of 5-methyl-1H-indene-1,3(2H)-dione has been demonstrated using 4-methylbenzoyl chloride and malonyl dichloride, a similar strategy could be envisioned starting with a correspondingly substituted 2-methoxy-5-methylbenzoyl chloride to construct the target molecule. encyclopedia.pub
Table 2: Strategies for Synthesizing Substituted Indene-1,3(2H)-diones
| Strategy | Precursor | Key Reaction | Product |
|---|---|---|---|
| Building from Substituted Precursors | 6-Methylcoumarin | Methylative ring opening, Hydrogenation, PPA Cyclization | 4-Methoxy-7-methyl-1-indanone researchgate.net |
| Friedel-Crafts Acylation | Substituted Benzoyl Chloride & Malonyl Dichloride | AlCl₃-promoted acylation | Substituted Indene-1,3(2H)-dione encyclopedia.pub |
Modern Synthetic Approaches to this compound and Related Structures
Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing complex molecular frameworks, including substituted indene-1,3(2H)-diones. These modern approaches often utilize transition metal catalysis to achieve high selectivity and yield.
Palladium-catalyzed reactions have emerged as a powerful tool. For example, an intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones using phenyl formate (B1220265) as a carbon monoxide source provides an efficient route to 2-substituted indene-1,3(2H)-diones. organic-chemistry.org Furthermore, palladium-catalyzed direct α-arylation allows for the functionalization of the active methylene group in the indane-1,3-dione core. organic-chemistry.org
Other transition metals like rhodium and cobalt have also been employed in novel synthetic strategies. Rhodium-catalyzed reactions of propargylic alcohols with boronic acids can produce intermediates useful for the synthesis of the indene ring system. organic-chemistry.org More recently, cobalt-catalyzed C-H activation has been developed for the synthesis of indenes from aromatic systems and α,β-unsaturated ketones, showcasing an atom-economical approach. organic-chemistry.org
The use of highly reactive intermediates like 2-diazo-1,3-indanedione also represents a modern strategy. This versatile reagent can undergo various transformations, including reactions with aldehydes or insertions into C-H bonds, to generate a wide array of complex heterocyclic and polycyclic structures fused to the indene-1,3(2H)-dione core. jazanu.edu.sa
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Indene-1,3(2H)-dione |
| Dialkyl phthalate |
| Alkyl acetate |
| Ethyl acetate |
| 2-(Alkoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide |
| Malonic ester |
| 4-Methoxy dimethyl phthalate |
| p-Methoxy-acetophenone |
| 2-[Hydroxy(4-methoxyphenyl)methylidene]indane-1,3-dione |
| Indane |
| Indanone |
| N-Hydroxyphthalimide |
| tert-Butyl nitrite |
| Hydrogen peroxide |
| 4-Methoxy-7-methyl-1-indanone |
| Ninhydrin |
| Indan-1-one |
| Selenium oxide |
| N-Bromosuccinimide |
| Dimethyl sulfoxide |
| 5-Alkoxy-1H-indene-1,3(2H)-dione |
| 6-Methylcoumarin |
| Polyphosphoric acid |
| 5-Methyl-1H-indene-1,3(2H)-dione |
| 4-Methylbenzoyl chloride |
| Malonyl dichloride |
| 2-Methoxy-5-methylbenzoyl chloride |
| 1-(2-Halophenyl)-1,3-dione |
| Phenyl formate |
| Propargylic alcohol |
| Boronic acid |
| α,β-Unsaturated ketone |
Transition Metal-Catalyzed Annulation Reactions
Transition metal catalysis has become an indispensable tool for constructing cyclic systems through annulation reactions, offering high efficiency and selectivity. rsc.org These methods often proceed via the activation of otherwise inert C-H bonds, which is an atom-economical approach that avoids the need for pre-functionalized starting materials. rsc.orgresearchgate.net For the synthesis of indene-1,3-dione analogues, catalytic cycles involving metals like palladium, rhodium, and cobalt are particularly relevant. rsc.org
The general strategy involves the coupling of a suitable substrate with an alkyne or other coupling partner. rsc.org For instance, rhodium(III)-catalyzed spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates demonstrates a one-pot method for multi-bond formation, creating complex spiro-compounds in a single step. rsc.org Similarly, palladium-catalyzed intramolecular carbonylative annulation can convert 1-(2-halophenyl)-1,3-diones into 2-substituted indene-1,3(2H)-diones using phenyl formate as a carbon monoxide source. organic-chemistry.org This approach offers a broad substrate scope with good to excellent yields. organic-chemistry.org
Another powerful technique is the direct α-arylation of the indane-1,3-dione core. A palladium complex, for example, can catalyze the coupling of indane-1,3-dione with a range of aryl iodides and triflates, accommodating various electronic and steric properties on the aryl partner. organic-chemistry.org These catalytic hydrofunctionalization and annulation reactions allow for the rapid construction of complex molecules from simpler precursors. mdpi.com
Table 1: Examples of Transition Metal-Catalyzed Reactions for Indene-1,3-dione Synthesis
| Catalyst/Metal | Reaction Type | Substrates | Product Type | Key Features |
|---|---|---|---|---|
| Palladium (Pd) | Intramolecular Carbonylative Annulation | 1-(2-halophenyl)-1,3-diones, Phenyl formate | 2-Substituted indene-1,3(2H)-diones | Broad substrate scope, Good to excellent yields. organic-chemistry.org |
| Palladium (Pd) | Direct α-Arylation | Indane-1,3-dione, Aryl iodides/triflates | 2-Aryl indene-1,3-diones | Handles diverse electronic and steric properties. organic-chemistry.org |
| Rhodium (Rh) | Spiroannulation | 2-Aryl-1,4-benzoxazines, 4-Hydroxy-2-alkynoates | Spiro-indene derivatives | One-pot, multi-bond formation. rsc.org |
| Gold (Au) | [4+3] Annulation | 1,3-Diynes, Styrenes | Substituted indoles | Efficient construction of complex heterocycles. mdpi.com |
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful technology in organic synthesis, offering significant advantages over conventional heating methods. tandfonline.com These benefits include dramatically reduced reaction times, increased product yields, enhanced purity, and improved energy efficiency. tandfonline.com For the synthesis of indane-1,3-dione and its analogues, microwave-assisted protocols have been successfully applied to various reaction types, including annulation and the formation of spiro-systems. tandfonline.comtandfonline.com
The application of microwaves can accelerate reactions that are often sluggish under traditional conditions. For example, the Knoevenagel condensation of indan-1,3-dione with aromatic aldehydes to form 2-arylidene derivatives has been efficiently conducted using microwave heating. acs.org This method often leads to cleaner reactions with fewer by-products. tandfonline.com Reviews on the topic highlight the versatility of indane-1,3-dione as a precursor under microwave irradiation, leading to a wide array of bi-, tri-, tetra-, and pentacyclic heterocyclic systems. tandfonline.comtandfonline.com The use of catalysts, sometimes heterogeneous ones like Montmorillonite KSF Clay, can be combined with microwave energy to further enhance reaction efficiency and facilitate catalyst recycling. google.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours to days | Minutes tandfonline.comacs.org |
| Energy Efficiency | Lower (bulk heating) | Higher (direct molecular heating) tandfonline.com |
| Product Yield | Often moderate to good | Generally higher tandfonline.com |
| By-products | Can be significant | Reduced formation tandfonline.com |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a final product that contains significant portions of all the starting materials. nih.govrsc.org This approach is prized for its operational simplicity, high atom economy, and ability to rapidly generate molecular diversity. rsc.org The indane-1,3-dione scaffold, with its reactive methylene group flanked by two carbonyls, is an excellent substrate for MCRs. nih.govresearchgate.net
A common MCR strategy involving indane-1,3-dione is a sequence initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. nih.gov For example, a one-pot, three-component reaction between ninhydrin (indane-1,2,3-trione), malononitrile (B47326), and various diamines can produce complex heterocyclic indenedione derivatives in high yields under catalyst-free conditions in water. rsc.org This highlights the environmentally benign nature of many modern MCR protocols. rsc.org
Another example is the Passerini reaction, an isocyanide-based MCR. The reaction of indane-1,2,3-trione, various isocyanides, and benzoic acid derivatives proceeds smoothly at room temperature to afford sterically congested 2,2-disubstituted indane-1,3-dione derivatives in excellent yields. researchgate.net The inherent reactivity of the indane-1,3-dione core makes it a key building block for constructing a wide array of fused, spiro, and bridged cyclic compounds through these efficient reaction cascades. researchgate.net
Table 3: Examples of Multicomponent Reactions for Indene-1,3-dione Analogues
| Reaction Name/Type | Reactants | Product Type | Key Features |
|---|---|---|---|
| Knoevenagel-Michael-Cyclization | Indane-1,3-dione, Aldehyde, Nucleophile | Indeno-fused heterocycles | Sequential bond formation in one pot. nih.gov |
| Ninhydrin-based MCR | Ninhydrin, Malononitrile, Diamines | Imidazolidin-2-ylidene-indenediones | High yields, green solvent (water), catalyst-free. rsc.org |
| Passerini Reaction | Indane-1,2,3-trione, Isocyanide, Carboxylic acid | 2,2-Disubstituted α-acyloxycarboxamides of indane-1,3-dione | Mild conditions, excellent yields for sterically hindered products. researchgate.net |
Chemical Reactivity and Derivatization Pathways of 4 Methoxy 7 Methyl 1h Indene 1,3 2h Dione
Reactivity at the Methylene (B1212753) Bridge (C2 Position)
The C2 position of 4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione is a key center for reactivity due to the acidity of its methylene protons, a consequence of being positioned between two electron-withdrawing carbonyl groups. This allows for a range of reactions, including condensations, substitutions, and additions.
Knoevenagel Condensation Reactions with Carbonyl Compounds
The Knoevenagel condensation is a prominent reaction involving the active methylene group of 1,3-indandione (B147059) derivatives. nih.gov This reaction is typically carried out by treating the dione (B5365651) with an aldehyde or ketone in the presence of a basic catalyst, such as piperidine (B6355638) or boric acid, in a suitable solvent like ethanol. nih.govmdpi.com The reaction proceeds through the formation of a carbanion at the C2 position, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.
While specific examples for this compound are not extensively detailed in the reviewed literature, the general reactivity of substituted 1,3-indandiones suggests a similar reaction pathway. nih.gov The condensation with various aromatic aldehydes would yield a series of 2-arylmethylene-4-methoxy-7-methyl-1H-indene-1,3(2H)-diones. The reaction conditions can be mild, and the yields are generally good to excellent, depending on the nature of the aldehyde and the catalyst used. mdpi.com
Table 1: Representative Knoevenagel Condensation of Substituted 1,3-Indandiones with Aromatic Aldehydes
| Indandione Derivative | Aldehyde | Catalyst | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1,3-Indandione | Benzaldehyde | Piperidine | Ethanol | 2-Benzylidene-1,3-indandione | >70 | nih.gov |
| 5-Methyl-1,3-indandione | Various Aromatic Aldehydes | Not Specified | Not Specified | 2-Arylmethylene-5-methyl-1,3-indandiones | Not Specified | nih.gov |
| 1,3-Indandione | 4-Chlorobenzaldehyde | Boric Acid | Ethanol | 2-(4-Chlorobenzylidene)-1,3-indandione | Good to Excellent | mdpi.com |
Electrophilic Substitution Reactions at C2
Nucleophilic Addition and Subsequent Transformations
The products of the Knoevenagel condensation, the 2-arylmethylene derivatives, possess an α,β-unsaturated system, making them susceptible to nucleophilic addition (Michael addition). researchgate.net A variety of nucleophiles, including amines, thiols, and carbanions, can add to the exocyclic double bond. researchgate.netresearchgate.net For instance, the reaction of 2-arylmethylene-1,3-indandiones with 2-aminothiophenol (B119425) can lead to the formation of thiazepine and benzothiazine derivatives. researchgate.net The stability of the resulting Michael adducts can vary, with some undergoing retro-Michael reactions. researchgate.net
Reactions Involving the Carbonyl Centers (C1 and C3)
The two carbonyl groups of this compound are also sites for chemical modification, primarily through condensation reactions with nucleophiles.
Condensation with Nitrogen-Containing Nucleophiles (e.g., Hydrazinecarboxamides, Amines)
The carbonyl groups can react with nitrogen-based nucleophiles like hydrazine (B178648) derivatives and amines to form a variety of heterocyclic compounds. For example, the reaction of 1,3-indandione with hydrazine can lead to the formation of indeno[1,2-c]pyridazine derivatives. researchgate.net The reaction with hydrazinecarboxamides (thiosemicarbazides) can also occur, as seen with related phthalic anhydride (B1165640) derivatives, which can lead to the formation of phthalimide (B116566) and dicarboxylic acid products. nih.gov While direct examples with this compound are scarce in the literature, the reactivity of the carbonyl groups suggests that similar condensations are feasible.
Cycloaddition Reactions Leading to Annulated Systems
The 2-arylmethylene derivatives of 1,3-indandiones can act as dienophiles in Diels-Alder reactions, a type of [4+2] cycloaddition. This allows for the construction of more complex, annulated ring systems. Although specific examples involving 2-arylmethylene derivatives of this compound are not explicitly detailed, the general reactivity pattern of these systems suggests their potential participation in such cycloaddition reactions to form polycyclic structures. ajrt.dzbeilstein-journals.orgrsc.org
Modifications and Substitutions on the Aromatic Ring System
The reactivity of the aromatic ring in indane-1,3-dione derivatives is influenced by the existing substituents. For this compound, the methoxy (B1213986) and methyl groups are ortho, para-directing activators, which would theoretically influence the position of incoming electrophiles. However, the parent indane-1,3-dione scaffold itself presents challenges for direct aromatic substitution. mdpi.com
Electrophilic Aromatic Substitution Patterns for Aryl Modifications
Detailed research findings on the specific electrophilic aromatic substitution patterns for this compound are not available in the surveyed literature. For the general class of indane-1,3-diones, direct halogenation or nitration on the aromatic ring after the dione synthesis is often not feasible. mdpi.com Such functionalizations typically require the introduction of the desired groups onto the precursors before the cyclization reaction that forms the indene (B144670) ring system. mdpi.com Without experimental data, any prediction of regioselectivity for reactions like nitration or halogenation on the 4-methoxy-7-methyl substituted ring would be purely speculative.
Formation of Complex Molecular Architectures
The active methylene group (at the 2-position) and the two carbonyl functionalities of the indane-1,3-dione core are primary sites for reactions that build more complex molecular structures. nih.gov
Synthesis of Spiro Compounds
No specific examples of spiro compounds synthesized directly from this compound were found in the scientific literature. The synthesis of spiro-indene derivatives is a known area of research, often involving reactions at the C2 position of the indane-1,3-dione ring system. nih.govmdpi.comoaepublish.com These reactions can include Knoevenagel condensation followed by cyclization or cycloaddition reactions. mdpi.com However, the specific substrate this compound has not been reported in these contexts.
Construction of Fused Heterocyclic Systems
The construction of fused heterocyclic systems from this compound has not been specifically documented. Generally, indane-1,3-diones can serve as precursors for fused heterocycles by reacting the dione moiety with binucleophilic reagents. researchgate.netresearchgate.net For instance, reaction with hydrazine derivatives can lead to the formation of fused pyrazole (B372694) rings, and reactions with other appropriate reagents can yield fused thiazoles, pyrimidines, or thiadiazines. nih.govresearchgate.net Despite the potential for such transformations, no published studies have utilized this compound as the starting material for these synthetic routes.
Spectroscopic and Advanced Analytical Techniques for Characterization of 4 Methoxy 7 Methyl 1h Indene 1,3 2h Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Through ¹H NMR, ¹³C NMR, and various 2D NMR experiments (like COSY and HMBC), the connectivity of atoms within the 4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione molecule can be mapped out.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their chemical environments. The expected signals would correspond to the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the methylene (B1212753) protons of the dione (B5365651) ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would be key to assigning each signal to a specific proton.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons, aromatic carbons, and the carbons of the methyl and methoxy groups. The chemical shifts of the carbonyl carbons are typically found significantly downfield.
2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate proton signals with the carbon atoms they are directly attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range couplings between protons and carbons, helping to piece together the molecular skeleton and confirm the positions of the substituents on the aromatic ring.
Expected ¹H and ¹³C NMR Data A hypothetical data table based on the structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.8 - 7.5 | 110 - 140 |
| Methylene (CH₂) | ~3.2 | ~35 |
| Methoxy (OCH₃) | ~3.9 | ~56 |
| Methyl (CH₃) | ~2.4 | ~18 |
| Carbonyl (C=O) | - | 190 - 205 |
Infrared (IR) and Raman Spectroscopy in Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, the key vibrational modes would be the C=O stretching of the ketone groups, C-O stretching of the methoxy group, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. The IR spectrum of the parent compound, 1,3-indandione (B147059), shows strong carbonyl absorption bands. nist.gov
Expected Vibrational Frequencies A hypothetical data table based on known functional group frequencies.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretch | 1680 - 1740 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O (Methoxy) | Stretch | 1050 - 1250 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-TOF, GC-MS)
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the molecular formula (C₁₁H₁₀O₃). The fragmentation pattern observed in the mass spectrum offers further structural clues. Studies on related 2-alkyl-substituted 1,3-indandiones show characteristic fragmentation pathways, including the loss of CO and alkyl groups. core.ac.uk
Expected Mass Spectrometry Data Based on the molecular formula C₁₁H₁₀O₃.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 g/mol |
| Exact Mass [M]⁺ | 190.06299 Da |
X-ray Crystallography for Solid-State Structural Determination
Chromatographic Separation Techniques and Purity Assessment (e.g., TLC, HPLC, GC)
Chromatographic techniques are essential for separating the compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for preliminary purity checks. The retention factor (Rf) value is characteristic of the compound in a given solvent system.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound with high accuracy. A sharp, single peak in the chromatogram at a specific retention time indicates a high degree of purity. Methods for analyzing the parent 1,3-indandione often use reverse-phase columns with a mobile phase of acetonitrile and water. sielc.com
Gas Chromatography (GC): GC can also be used for purity assessment, particularly if the compound is thermally stable and volatile. However, some 1,3-indandione derivatives may have poor gas chromatographic properties. nih.gov
Computational and Theoretical Investigations of 4 Methoxy 7 Methyl 1h Indene 1,3 2h Dione
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. researchgate.net For 4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can determine its optimized molecular geometry and electronic structure. rsc.orgresearchgate.net
Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For instance, in a related carbazolone derivative, the HOMO-LUMO gap was calculated to be 4.03 eV, indicating its relative stability. doi.org The spatial distribution of these frontier orbitals is also revealing; typically, the HOMO is located on electron-rich regions, while the LUMO is on electron-deficient areas, indicating likely sites for electrophilic and nucleophilic attack, respectively. doi.org
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for intermolecular interactions. researchgate.net Vibrational frequency analysis can also be performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to aid in the interpretation of experimental infrared (IR) spectra. doi.org
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -2.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.0 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity of the molecule |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide detailed insights into its conformational landscape and how it interacts with other molecules, such as solvents or biological macromolecules. mdpi.comnih.gov
By simulating the molecule's dynamics, researchers can identify preferred conformations and the energy barriers between them. mdpi.com This is particularly useful for understanding the flexibility of the molecule and how its shape might change in different environments. The simulations track the trajectories of atoms, allowing for the analysis of various structural parameters like bond lengths, bond angles, and dihedral angles over the simulation period. mdpi.com
MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules or other solutes, one can observe and quantify interactions like hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.gov This information is crucial for predicting solubility, binding affinities to target proteins, and self-assembly behavior. mdpi.com
| Parameter | Information Gained |
|---|---|
| Root Mean Square Deviation (RMSD) | Conformational stability over time |
| Radius of Gyration (Rg) | Compactness of the molecule |
| Radial Distribution Function (RDF) | Probability of finding another atom/molecule at a certain distance |
| Hydrogen Bond Analysis | Identification and lifetime of hydrogen bonds |
Semi-Empirical Molecular Orbital Theory Calculations
Semi-empirical molecular orbital theories, such as AM1, PM3, and RM1, offer a computationally less demanding alternative to ab initio methods and DFT. researchgate.nettau.ac.il These methods use a simplified form of the Hartree-Fock equations and incorporate empirical parameters to approximate certain integrals, significantly reducing calculation time. wustl.eduscispace.com This makes them suitable for studying larger molecules or for high-throughput screening of compound libraries.
For this compound, semi-empirical methods can be used for initial geometry optimizations and to calculate electronic properties like heats of formation, dipole moments, and ionization potentials. scielo.br While generally less accurate than DFT, the results can provide valuable qualitative insights and trends. tau.ac.il For example, the Recife Model 1 (RM1) has shown improvements over AM1 and PM3 in predicting enthalpies of formation and dipole moments for a wide range of organic molecules. scielo.br These methods are particularly useful in the early stages of computational investigation before employing more resource-intensive calculations.
| Property | AM1 | PM3 | RM1 |
|---|---|---|---|
| Enthalpy of Formation (kcal/mol) | 11.15 | 7.98 | 5.77 |
| Dipole Moment (D) | 0.37 | 0.38 | 0.34 |
| Ionization Potential (eV) | 0.60 | 0.55 | 0.45 |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Analogues
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR models can be developed to predict their activity based on calculated molecular descriptors.
The process involves generating a set of molecular descriptors for each analogue, which can be constitutional, topological, geometrical, or electronic in nature. These descriptors are then used as independent variables in a statistical model, such as multiple linear regression, to predict the dependent variable (biological activity). ekb.eg A recent study on indene-based compounds successfully used QSAR models to correlate experimental anticancer activity with quantum mechanics-derived chemical descriptors. ekb.eg
Cheminformatics approaches can be used to manage and analyze large datasets of chemical information for these analogues. This includes tasks like similarity searching, clustering, and diversity analysis to explore the chemical space around the parent compound and identify promising candidates for synthesis and testing.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov For reactions involving this compound, computational methods can be used to map out the potential energy surface, identify transition states, and calculate activation energies. researchgate.net
DFT calculations are commonly employed to study reaction pathways. nih.gov By locating the structures of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This provides insights into the feasibility of a proposed mechanism and can help to explain observed product distributions. For example, in cycloaddition reactions, computational studies can determine whether the reaction proceeds through a concerted or stepwise mechanism and can predict the stereoselectivity of the reaction. nih.govmdpi.com The Molecular Electron Density Theory (MEDT) is one such computational framework used to study reaction mechanisms. researchgate.net
These computational investigations can guide experimental work by predicting the most likely reaction outcomes under different conditions and by suggesting modifications to the reactants to achieve desired products.
Advanced Applications and Material Science Orientations of 4 Methoxy 7 Methyl 1h Indene 1,3 2h Dione and Its Derivatives
Role as Versatile Building Blocks in Organic Synthesis
The chemical reactivity of the indane-1,3-dione core, particularly the active methylene (B1212753) bridge and the two carbonyl groups, establishes 4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione as a privileged scaffold for the synthesis of a wide array of organic compounds. nih.govencyclopedia.pub Its ability to participate in condensations, cycloadditions, and multicomponent reactions makes it an ideal starting material for complex molecular targets.
Precursors for Complex Heterocyclic Systems
The indane-1,3-dione framework is a well-established precursor for constructing diverse and complex heterocyclic systems. The active methylene group can be readily functionalized, and the dicarbonyl moiety can undergo condensation reactions with various dinucleophiles to form fused or appended heterocyclic rings.
For instance, the reaction of indane-1,3-dione with hydrazine (B178648) derivatives is a common route to synthesize pyrazole-containing systems. Similarly, reactions with other binucleophiles can yield a variety of heterocyclic structures. One documented pathway involves reacting indane-1,3-dione with hydrazinecarboxamide, followed by treatment with N-aryl-2-oxopropane-hydrazonoyl chlorides to yield bis-thiazole derivatives. nih.gov The versatility of this scaffold allows for the generation of numerous heterocyclic cores, which are of significant interest in medicinal chemistry and materials science.
| Reactant Class | Resulting Heterocyclic System | Reaction Type |
|---|---|---|
| Hydrazine Derivatives | Pyrazole (B372694) | Condensation/Cyclization |
| Hydrazinecarboxamide / Hydrazonoyl Chlorides | Bis-thiazole | Multi-step Condensation/Cyclization |
| o-Phenylenediamines | Indeno[1,2-b]quinoxaline | Condensation |
Synthesis of Spiro Compounds and Annulated Architectures
The C-2 position of the indane-1,3-dione nucleus is a focal point for constructing spirocyclic systems. Spiro compounds, which contain two rings connected by a single common atom, have unique three-dimensional structures that are highly sought after in drug discovery and materials science.
Several synthetic strategies leverage indane-1,3-dione derivatives to create these architectures. One approach is the Corey-Chaykovsky cyclopropanation of a 2-ylidene-1H-indene-1,3(2H)-dione (formed via a Knoevenagel condensation), which yields spiro[cyclopropane-1,2′-indene]-1′,3′-dione derivatives. mdpi.com Another powerful method is the copper-catalyzed heteroannulation of ketoxime acetates with 2-arylideneindane-1,3-diones to produce 3',4'-dihydrospiro[indene-2,2'-pyrrole]-1,3-diones. rsc.org Furthermore, multi-component reactions involving 1,3-indandione (B147059), diamines, and other precursors can lead to highly complex spiro-fused heterocyclic systems, such as spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1′-indene]. nih.gov
Contributions to Advanced Materials Science
Derivatives of indane-1,3-dione are increasingly recognized for their utility in advanced materials, owing to their intrinsic electronic properties. encyclopedia.pub The core structure acts as a potent electron acceptor, a feature that can be fine-tuned by substitution on the aromatic ring. nih.govresearchgate.net The electron-donating methoxy (B1213986) group in this compound is expected to enhance intramolecular charge transfer (ICT) characteristics when combined with suitable electron-donating moieties, making it a promising candidate for various materials science applications.
Organic Electronics and Optoelectronic Device Components
The strong electron-accepting nature of the indane-1,3-dione unit makes it a valuable component in organic electronic materials. nih.gov It has been incorporated into non-fullerene acceptors (NFAs) for organic solar cells (OSCs). mdpi.com Typically, the active methylene group is functionalized via a Knoevenagel condensation to create a conjugated system that extends from an electron-donating core to the electron-accepting indenedione terminus. encyclopedia.pubmdpi.com This "push-pull" or donor-acceptor (D-A) architecture is fundamental to achieving efficient charge separation in photovoltaic devices. The modification of indane-1,3-dione with malononitrile (B47326) to form 2-(dicyanomethylene)-1H-indene-1,3(2H)-dione further strengthens its electron-accepting capability, a common strategy in the design of high-performance NFAs. nih.govmdpi.com
Dyes and Pigment Development
The indane-1,3-dione scaffold is a chromophore that can be used as a core for dyes and pigments. nih.gov Its derivatives have been explored for various applications, including hair dye compositions, where they can react with amines in keratin (B1170402) to generate color. google.com The development of donor-acceptor dyes based on this structure allows for the creation of molecules with tunable colors and properties. By performing a Knoevenagel condensation with various aromatic aldehydes, a wide range of colored compounds can be produced, demonstrating the versatility of this scaffold in chromophore design. encyclopedia.pub
Non-Linear Optical (NLO) Materials
Molecules with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics. rsc.org Indane-1,3-dione derivatives have emerged as promising candidates for NLO materials. nih.govencyclopedia.pub The creation of donor-π-acceptor (D-π-A) systems, where the indane-1,3-dione acts as the acceptor, leads to molecules with large second- or third-order optical nonlinearities. rsc.org The introduction of electron-donating groups and a conjugated π-bridge facilitates intramolecular charge transfer upon excitation, which is a key mechanism for NLO activity. rsc.org Research on compounds like 2-[4-di(p-tolylamino)benzylidene]-1H-indene-1,3(2H)-dione has demonstrated strong, broadband nonlinear absorption, highlighting the potential of this class of materials for applications such as optical sensing and modulation. rsc.org
| Application Area | Key Property | Structural Motif |
|---|---|---|
| Organic Solar Cells | Electron Acceptor | Non-Fullerene Acceptor (NFA) |
| Dyes and Pigments | Chromophore | Conjugated Indenedione System |
| Non-Linear Optics | High Hyperpolarizability | Donor-π-Acceptor (D-π-A) |
Applications in Analytical Chemistry and Sensor Development
While direct applications of this compound in commercially available analytical sensors are not extensively documented, the broader class of indane-1,3-dione derivatives represents a significant scaffold in the development of chemosensors. The inherent electronic and structural properties of the indane-1,3-dione core make it a versatile building block for creating molecules that exhibit changes in their optical or electrochemical properties upon interaction with specific analytes.
The indane-1,3-dione structure is a strong electron acceptor, and when combined with an electron donor, it can form push-pull dyes. These dyes are of interest for ion sensing, as their optical properties can change upon complexation with metal cations. For instance, derivatives of indane-1,3-dione have been incorporated into crown ether structures to create ion sensors.
Furthermore, the reactivity of the methylene group within the indane-1,3-dione framework allows for the synthesis of various derivatives with specific functionalities for anion recognition. For example, a colorimetric sensor based on a 2,4-dinitrophenylhydrazone derivative of ninhydrin (B49086) (a related indane-1,3-dione) has been synthesized and shown to have a high affinity for anions such as fluoride, cyanide, dihydrogen phosphate, acetate (B1210297), and hydroxide. nih.gov This suggests the potential for developing similar sensors from this compound for the detection of various analytes. The functionalization of the indane-1,3-dione core is key to tailoring the selectivity and sensitivity of these sensors.
Corrosion Inhibition Studies
Research into the use of indane-1,3-dione derivatives as corrosion inhibitors is an emerging area of interest. Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors for various metals and alloys. These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process.
Studies on related heterocyclic compounds have demonstrated their potential as corrosion inhibitors. For example, hydrazino-methoxy-1,3,5-triazine derivatives have been shown to be excellent corrosion inhibitors for steel in acidic chloride solutions. mdpi.com The presence of both hydrazino and methoxy groups was found to enhance the inhibition efficiency. This indicates that functionalized derivatives of this compound could be synthesized to enhance their corrosion inhibition properties.
Agrochemical Research (e.g., as intermediates for agrochemical synthesis)
The primary application of this compound in agrochemical research appears to be as a versatile synthetic intermediate for the creation of more complex and biologically active molecules. The indane-1,3-dione scaffold is a key component in certain classes of herbicides.
A notable example of an agrochemical derived from the indane-1,3-dione structure is the herbicide Indanofan. nih.gov Indanofan is used to control herbicide-resistant or tolerant weeds. google.com While the synthesis of Indanofan itself may not directly start from this compound, the presence of the core indane-1,3-dione structure highlights the importance of this chemical class in the development of new herbicidal agents.
The reactivity of the indane-1,3-dione core allows for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives. mdpi.com These derivatives can then be screened for their herbicidal, pesticidal, or other agrochemical activities. For instance, pyrazole derivatives, which can be synthesized through multi-step reactions potentially involving intermediates like indane-1,3-diones, are known to exhibit a wide range of bioactivities and are used in several commercialized herbicides. mdpi.com The structural features of this compound, including the methoxy and methyl groups, can be strategically utilized to influence the properties and biological activity of the final agrochemical product.
| Derivative Class | Potential Application | Key Structural Feature | Relevant Research Focus |
| Crown Ether Derivatives | Ion Sensing | Complexation with metal cations | Development of selective optical sensors |
| Hydrazone Derivatives | Anion Recognition | Colorimetric or fluorescent response to anions | Design of chemosensors for environmental and biological monitoring |
Future Research Directions and Emerging Paradigms for 4 Methoxy 7 Methyl 1h Indene 1,3 2h Dione Chemistry
Innovations in Asymmetric Synthesis Methodologies
The development of chiral molecules is a cornerstone of modern pharmaceutical research. While numerous strategies exist for the synthesis of indanedione derivatives, the enantioselective synthesis of specifically substituted compounds like 4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione remains a significant area for innovation. Future research will likely focus on organocatalytic and transition-metal-catalyzed approaches to achieve high levels of stereocontrol.
Organocatalysis, utilizing small chiral organic molecules, offers a powerful tool for asymmetric synthesis. mdpi.com Methodologies such as enantioselective [3+2] cycloaddition reactions, catalyzed by squaramides or multifunctional thiourea-phosphines, could be adapted to construct chiral spirocyclic systems incorporating the this compound core. nih.govmdpi.com The development of novel diarylprolinol silyl ether catalysts may also enable atroposelective reactions, leading to axially chiral indolines and related structures. nih.gov
| Catalyst Type | Potential Reaction | Expected Outcome |
| Chiral Squaramide | [2+1] Cycloaddition | Enantioselective synthesis of dispiro[indanedione-oxindole-cyclopropane] scaffolds. mdpi.com |
| Diarylprolinol Silyl Ether | Intramolecular [4+2] Annulation | Access to axially chiral 7-aryl indolines. nih.gov |
| Multifunctional Thiourea-Phosphines | [3+2] Annulation | Asymmetric synthesis of spirocyclic cyclopentenes. nih.gov |
Development of Novel Catalytic Systems for Efficient Transformations
Efficiently transforming the this compound scaffold into more complex, functional molecules requires the development of innovative catalytic systems. Future directions point towards catalyst-driven scaffold diversity, where the choice of catalyst dictates the reaction pathway and the resulting molecular architecture. d-nb.infonih.gov
Gold(I) and Silver(I) catalysts have shown promise in mediating dearomatizing spirocyclization reactions of related systems, leading to spirocyclic indolenines or carbazoles. nih.gov The application of these catalysts to derivatives of this compound could unlock novel molecular frameworks. Furthermore, the design of heterogeneous catalysts, such as metal-organic frameworks (MOFs), could offer enhanced recyclability and efficiency for multicomponent reactions involving the indanedione core. researchgate.net For instance, an Ag3PO4@MOF-5 catalyst has been successfully used for the green synthesis of indenoquinolinediones. researchgate.net
| Catalyst System | Transformation Type | Potential Products |
| Ph3PAuNTf2 (Gold-based) | Spirocyclization/1,2-migration | Carbazoles nih.gov |
| AgOTf (Silver-based) | Dearomatizing Spirocyclization | Spirocyclic Indolenines nih.gov |
| β-Cyclodextrin | Multicomponent Reaction | Fused Indeno-pyrido[2,3-d]pyrimidines acs.orgacs.org |
| Ag3PO4@MOF-5 | One-pot, Multi-component | Indenoquinolinediones researchgate.net |
Exploration of Unprecedented Reactivity Patterns and Rearrangements
The inherent reactivity of the 1,3-dicarbonyl moiety in this compound provides a rich platform for exploring new chemical reactions. The active methylene (B1212753) group is a prime site for Knoevenagel condensations, which can be a starting point for the synthesis of a wide array of derivatives. nih.govmdpi.com
Future research could focus on uncovering unprecedented reactivity and skeletal rearrangements. For example, catalyst-controlled divergent synthesis could lead to unexpected molecular scaffolds. d-nb.info An intriguing possibility is the exploration of base-mediated rearrangements of spirocyclic intermediates, which have been shown to yield quinolines from related precursors. d-nb.info The electronic influence of the methoxy (B1213986) and methyl substituents on the aromatic ring could modulate the stability of intermediates and favor novel reaction pathways, such as unique cycloaddition reactions or unexpected ring expansions and contractions. nih.govresearchgate.net
Integration into Supramolecular Chemistry and Self-Assembly Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The this compound scaffold, with its potential for acting as an electron acceptor and its defined geometry, is an attractive candidate for integration into supramolecular architectures. nih.govmdpi.com
Future work could involve designing host-guest systems where the indanedione derivative acts as a host for specific guest molecules. The methoxy group could participate in hydrogen bonding, while the aromatic core could engage in π-π stacking interactions. Another promising avenue is the development of self-assembling systems. By attaching appropriate recognition units, this compound could be programmed to self-assemble into well-defined nanostructures, such as fibers, vesicles, or gels, with potential applications in materials science and drug delivery. The use of β-cyclodextrin in catalyzing reactions of 1,3-indanedione in aqueous media already points to the utility of supramolecular principles in this area. acs.orgacs.org
Advanced Spectroscopic Probes and Imaging Agents Based on the Core Scaffold
Fluorescent probes are indispensable tools for visualizing biological processes in real-time. rsc.orgrsc.org The indanedione scaffold has been recognized as a valuable component in the design of fluorescent dyes. nih.gov The development of probes based on the this compound core is a promising direction for future research.
The intrinsic electronic properties of the molecule, enhanced by the methoxy and methyl substituents, could be harnessed to create fluorophores with desirable photophysical properties, such as large Stokes shifts, high quantum yields, and good photostability. researchgate.net By incorporating specific recognition moieties, these probes could be designed to selectively target and image particular analytes or cellular components. For instance, derivatives could be engineered as chemodosimeters for the detection of specific ions or reactive oxygen species. researchgate.net The field of advanced sensor research is actively seeking novel materials for applications in areas such as gas sensing and biomarker detection, presenting another potential application for functionalized indanedione derivatives. researchgate.net
| Potential Application | Design Strategy | Key Features |
| Fluorescent Ion Sensor | Incorporation of a crown ether or similar chelating agent. nih.govmdpi.com | Change in fluorescence upon ion binding. |
| Bioimaging Probe | Attachment of a targeting ligand (e.g., for a specific protein). | Selective accumulation and imaging in cells or tissues. nih.gov |
| Chemodosimeter | Design of a reaction site that triggers a fluorescent response. | "Turn-on" or "turn-off" fluorescence in the presence of the analyte. researchgate.net |
| Latent Fingerprint Developer | Reaction with amino acids to form fluorescent products. | High sensitivity and fluorescence for forensic applications. researchgate.net |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via condensation of phthalide derivatives with substituted aldehydes under alkaline conditions (e.g., sodium methoxide in ethyl acetate). Key parameters include stoichiometric ratios, solvent choice (e.g., THF or ethyl acetate), and reflux duration. Optimization involves monitoring reaction progress via TLC and adjusting temperature to minimize side products. Post-synthesis, purification via recrystallization (e.g., chloroform/methanol mixtures) is critical .
- Analytical Validation : Confirm purity using elemental analysis (C, H, N within ±0.4% of theoretical values) and spectroscopic methods (FT-IR for carbonyl stretches at ~1700–1750 cm⁻¹, NMR for methoxy and methyl group signals) .
Q. How can the structural conformation of this compound be characterized experimentally?
- X-Ray Crystallography : Single-crystal X-ray diffraction resolves non-coplanar arrangements, dihedral angles (e.g., 173.94° between indene-dione and substituent planes), and intramolecular hydrogen bonds (O–H⋯O). Crystallization via slow evaporation in methanol/chloroform yields suitable crystals .
- Computational Support : Compare experimental data with DFT-optimized structures (B3LYP/6-31G* basis set) to validate bond lengths and angles .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent systems?
- Methodology : Perform solubility tests in polar (water, methanol) and non-polar solvents (chloroform, DCM) at 25°C. Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Buffered solutions (pH 3–9) reveal pH-dependent hydrolysis trends .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO energies) and Fukui indices. These identify reactive sites for electrophilic attack (e.g., carbonyl carbons) or nucleophilic substitution (methoxy/methyl groups) .
- Experimental Cross-Validation : Compare computational predictions with experimental outcomes in halogenation or alkylation reactions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Dynamic Effects Analysis : Investigate tautomerism or rotational barriers via variable-temperature NMR. For example, hindered rotation of the methoxy group may cause splitting in ¹H-NMR .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals or confirm stereochemistry. X-ray crystallography provides definitive structural confirmation .
Q. How can multi-step synthesis improve functionalization of the indene-dione core for bioactivity studies?
- Stepwise Functionalization : Introduce bromine at the 2-position via electrophilic substitution (e.g., NBS in CCl₄), followed by Suzuki coupling for aryl group incorporation. Protect reactive carbonyls with trimethylsilyl chloride during steps involving strong bases .
- Biological Testing : Screen derivatives for anticoagulant activity using prothrombin time (PT) assays, referencing the bioactivity of structurally related 1,3-indandiones .
Q. What experimental designs mitigate challenges in isolating enantiomers or diastereomers of derivatives?
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) and polarimetric detection.
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps like Michael additions to induce stereocontrol .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
